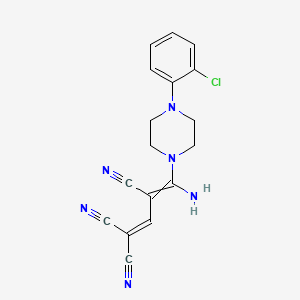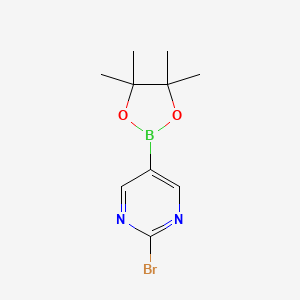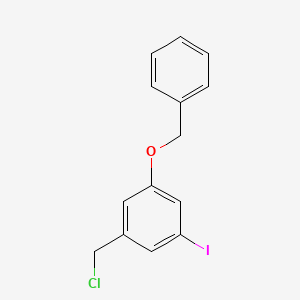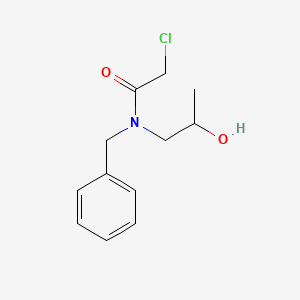![molecular formula C11H16N2O B14849259 9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14849259.png)
9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by a seven-membered ring structure containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine can be achieved through several synthetic routes. One common method involves the condensation reaction of 3,4-dihydro-1H-benzo[B]azepin-2,5-dione with O-methylhydroxylamine . This reaction typically requires refluxing the reactants in ethanol in the presence of pyridine as a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine involves its interaction with specific molecular targets. It can act as an antagonist or agonist at various receptors, including muscarinic receptors . The compound’s effects are mediated through the modulation of signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-4-one: Known for its selective antagonism of muscarinic receptors.
(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one: Used in the study of enzyme inhibition and antiparasitic properties.
7-Chloro-1,2,3,4-tetrahydrobenzo[B]azepin-5-one: An intermediate in the synthesis of various pharmaceuticals.
Uniqueness
9-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 9-position and amine group at the 5-position contribute to its unique reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
9-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
InChI |
InChI=1S/C11H16N2O/c1-14-10-6-2-4-8-9(12)5-3-7-13-11(8)10/h2,4,6,9,13H,3,5,7,12H2,1H3 |
InChI Key |
KNLMTMZLFLSRON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NCCCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Chloromethyl)-5-methylphenyl]ethanone](/img/structure/B14849179.png)

![(2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14849207.png)






![6-(Tert-butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine-3-boronic acid pinacol ester](/img/structure/B14849246.png)



